molecular formula C14H9ClO5 B14377392 2-(4-Carboxyphenoxy)-3-chlorobenzoic acid CAS No. 88086-65-1

2-(4-Carboxyphenoxy)-3-chlorobenzoic acid

Cat. No.: B14377392
CAS No.: 88086-65-1
M. Wt: 292.67 g/mol
InChI Key: SOSQLTUOAOUCKM-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenoxy)-3-chlorobenzoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to a phenoxy group, which is further substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxyphenoxy)-3-chlorobenzoic acid typically involves the reaction of 3-chlorobenzoic acid with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to facilitate the formation of the ester linkage. The reaction mixture is then subjected to hydrolysis to yield the desired carboxyphenoxy compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxyphenoxy)-3-chlorobenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(4-Carboxyphenoxy)-3-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Carboxyphenoxy)-3-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with biological molecules, while the phenoxy and chlorine substituents can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Carboxyphenoxy)benzoic acid: Lacks the chlorine substituent, leading to different reactivity and applications.

    3,5-Bis(4-carboxyphenoxy)benzoic acid: Contains additional carboxyphenoxy groups, resulting in more complex structures and properties.

    4-Carboxyphenoxyacetic acid: Features an acetic acid moiety instead of the benzoic acid structure.

Uniqueness

2-(4-Carboxyphenoxy)-3-chlorobenzoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential applications. The combination of the carboxyl, phenoxy, and chlorine groups makes it a versatile compound for various scientific and industrial purposes.

Properties

CAS No.

88086-65-1

Molecular Formula

C14H9ClO5

Molecular Weight

292.67 g/mol

IUPAC Name

2-(4-carboxyphenoxy)-3-chlorobenzoic acid

InChI

InChI=1S/C14H9ClO5/c15-11-3-1-2-10(14(18)19)12(11)20-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17)(H,18,19)

InChI Key

SOSQLTUOAOUCKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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